1,2-Dioleoyl-3-linoleoyl-rac-glycerol

描述

1,2-二油酰基-3-亚油酰基-rac-甘油是一种三酰甘油化合物,在 sn-1 和 sn-2 位置含有油酸,在 sn-3 位置含有亚油酸 . 它存在于各种种子和植物油中,包括南瓜籽油、橄榄油和芝麻油 . 该化合物以其独特的结构和特性而闻名,使其成为各个科学领域关注的焦点。

准备方法

合成路线和反应条件

1,2-二油酰基-3-亚油酰基-rac-甘油可以通过涉及甘油和相应脂肪酸(油酸和亚油酸)的酯化反应合成。 反应通常需要催化剂,例如硫酸或对甲苯磺酸,并在回流条件下进行以确保完全酯化 .

工业生产方法

在工业环境中,1,2-二油酰基-3-亚油酰基-rac-甘油的生产通常涉及植物油的酶促酯交换。 该方法利用脂肪酶催化反应,与传统化学方法相比,提供了一种更环保且更高效的工艺 .

化学反应分析

反应类型

1,2-二油酰基-3-亚油酰基-rac-甘油会发生各种化学反应,包括:

氧化: 油酸和亚油酸部分中的双键可以氧化形成环氧化物或羟基化产物。

水解: 酯键可以水解以释放游离脂肪酸和甘油。

酯交换: 该化合物可以与其他醇发生酯交换反应,形成不同的酯.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

水解: 使用酸性或碱性条件,例如盐酸或氢氧化钠,来水解酯键。

形成的主要产物

氧化: 环氧化物,羟基化脂肪酸。

水解: 游离脂肪酸(油酸,亚油酸)和甘油。

酯交换: 油酸和亚油酸的甲酯或乙酯.

科学研究应用

Emulsification and Texture Modification

DOL is utilized in the food industry primarily for its emulsifying properties. It helps stabilize oil-in-water emulsions, which are crucial in products like salad dressings and sauces. Its ability to modify texture enhances mouthfeel and overall consumer experience.

Nutritional Benefits

As a source of unsaturated fatty acids, DOL contributes to the nutritional profile of food products. It can be incorporated into functional foods aimed at promoting heart health due to its potential to improve lipid profiles by increasing HDL cholesterol levels while decreasing LDL cholesterol levels.

Fat Replacers

In low-fat and reduced-calorie products, DOL serves as a fat replacer, providing similar sensory attributes to traditional fats without the associated calories. This application is particularly valuable in the formulation of baked goods and dairy products.

Drug Delivery Systems

DOL has been studied as a component in lipid-based drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial for poorly soluble compounds.

Biocompatibility and Safety

Research indicates that DOL exhibits low toxicity levels, making it suitable for pharmaceutical formulations. Its biocompatibility is essential for applications involving intravenous administration or topical applications.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of DOL, suggesting its use in formulations aimed at combating infections or enhancing the shelf life of pharmaceutical products.

Model Membrane Systems

DOL is often used in the creation of model membrane systems for studying lipid bilayer properties. These systems help researchers understand membrane dynamics, interactions with proteins, and the effects of various compounds on membrane integrity.

Investigating Lipid Metabolism

In metabolic studies, DOL serves as a substrate to investigate lipid metabolism pathways. Understanding how DOL is metabolized can provide insights into energy storage and utilization in biological systems.

Case Studies and Research Findings

作用机制

1,2-二油酰基-3-亚油酰基-rac-甘油的作用机制涉及它与细胞膜的相互作用。该化合物整合到脂质双层中,影响膜流动性和渗透性。 这会影响各种细胞过程,包括信号转导和膜蛋白功能 . 分子靶标包括膜脂质和蛋白质,涉及的途径与脂质代谢和膜动力学有关 .

相似化合物的比较

类似化合物

1,2-二油酰基-3-棕榈酰基-rac-甘油: 在 sn-3 位置含有棕榈酸而不是亚油酸。

1,2-二油酰基-3-硬脂酰基-rac-甘油: 在 sn-3 位置含有硬脂酸而不是亚油酸。

1,2-二油酰基-3-花生四烯酰基-rac-甘油: 在 sn-3 位置含有花生四烯酸而不是亚油酸.

独特性

1,2-二油酰基-3-亚油酰基-rac-甘油的独特性在于它在 sn-3 位置含有亚油酸,这赋予了它独特的物理和化学性质。 这种构型影响了它在生物系统中的行为及其在化学过程中的反应性 .

生物活性

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol that consists of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. This unique composition influences its biological activity significantly, particularly in lipid metabolism, cellular signaling, and potential therapeutic applications.

Chemical Structure and Properties

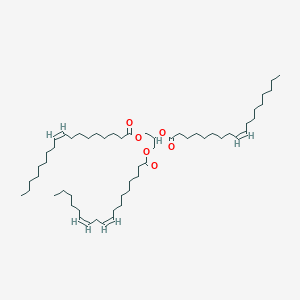

The molecular structure of OOL can be represented as follows:

This structure contributes to its function as a source of energy and its involvement in various metabolic processes. The presence of unsaturated fatty acids (oleic and linoleic) enhances its fluidity and interaction with biological membranes.

Biological Activities

Lipid Metabolism

OOL plays a crucial role in lipid metabolism by interacting with enzymes such as lipoprotein lipase (LPL). This enzyme is essential for the hydrolysis of triglycerides into free fatty acids, which can then be utilized for energy production. Studies have shown that OOL can modulate LPL activity, thereby influencing energy homeostasis by altering the availability of free fatty acids in tissues .

Cell Signaling

Research indicates that OOL affects various cellular processes through its influence on signaling pathways. For example, it has been shown to modulate the activity of protein kinase C (PKC), a key player in signal transduction related to metabolic regulation. This modulation may have implications for conditions such as obesity and insulin resistance.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of OOL. In clinical trials, supplementation with OOL has been associated with altered immune responses, such as decreased production of pro-inflammatory cytokines (IL-4 and IL-6) while not significantly affecting other immune markers like IL-2 . This suggests that OOL may help mitigate excessive immune responses in autoimmune conditions.

Case Studies and Research Findings

-

Study on Lipid Metabolism

A study investigating the effects of OOL on lipid metabolism demonstrated that it enhances LPL activity, leading to increased free fatty acid availability in muscle tissues. This effect was linked to improved metabolic profiles in animal models. -

Clinical Trial on Immunomodulation

A randomized double-blind placebo-controlled trial involving healthy adults showed that OOL supplementation for four weeks resulted in significant reductions in certain inflammatory markers compared to a control group receiving soybean oil. This indicates potential applications for OOL in managing inflammatory diseases . -

Polymorphic Behavior Analysis

Research on the polymorphic behavior of OOL revealed that its crystallization properties are influenced by thermal treatments. Understanding these properties is essential for optimizing its use in food products and pharmaceuticals .

Comparative Analysis

To better understand the unique properties of OOL, it is useful to compare it with similar triacylglycerols:

属性

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMWOTXEVWLTTO-KTKRTRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-20-7 | |

| Record name | 1,2-Dioleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Jatropha curcas seed oil?

A1: this compound is identified as a major triacylglycerol component in Jatropha curcas seed oil. [] This oil has a high oil content (66.4%) with triacylglycerols being the dominant lipid species. [] This information is crucial for understanding the overall composition and potential applications of the oil.

Q2: Can this compound be separated into its enantiomers, and if so, how?

A2: Yes, this compound, despite consisting only of unsaturated fatty acids, can be separated into its enantiomers. [] This separation is achievable using a recycle High-Performance Liquid Chromatography (HPLC) system equipped with a specific chiral column. The effective separation was observed with a cellulose tris-(3,5-dimethylphenylcarbamate) chiral selector. []

Q3: How does the fatty acid composition of a triacylglycerol influence its separation using chiral HPLC?

A3: Research suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid moiety at specific positions (sn-1 or sn-3) in the triacylglycerol structure plays a role in successful enantiomeric separation using a cellulose tris-(3,5-dimethylphenylcarbamate) chiral column. [] For instance, 1,2-dipalmitoyl-3-stearoyl-rac-glycerol, consisting solely of saturated fatty acids, was not successfully resolved. [] This highlights the importance of specific structural features for effective chiral separation in this context.

Q4: What is the potential application of Jatropha curcas seed oil in pest control?

A4: Jatropha curcas seed oil demonstrates promising insecticidal properties, specifically against the seed beetle Callosobruchus maculatus. [] Studies show that the oil exhibits both anti-ovipositional and ovicidal effects on the beetle. [] This suggests its potential as a natural insecticide, particularly for protecting legume seeds from pest infestations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。